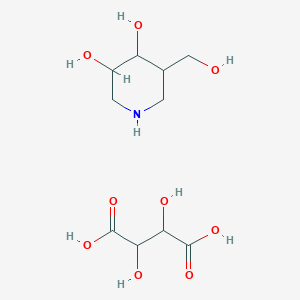

D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

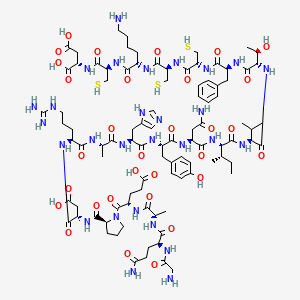

D-Isofagomine (D-Tartrate) and Isofagomine (D-Tartrate) are pharmacological chaperones that specifically and reversibly bind to acid-β-glucosidase (GCase) in the endoplasmic reticulum with high affinity . These compounds are used primarily in scientific research and have shown potential in treating certain lysosomal storage disorders, such as Gaucher disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of protective groups, selective deprotection, and stereoselective synthesis to ensure the correct configuration of the molecule .

Industrial Production Methods

Industrial production methods for D-Isofagomine (D-Tartrate) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include rigorous purification steps to achieve the high purity required for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

D-Isofagomine (D-Tartrate) primarily undergoes binding reactions with enzymes, specifically acid-β-glucosidase. It acts as a competitive inhibitor, interacting with the catalytic pocket of the enzyme .

Common Reagents and Conditions

The common reagents used in the synthesis of D-Isofagomine (D-Tartrate) include protective groups, reducing agents, and solvents such as ethanol and water. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major product formed from the reactions involving D-Isofagomine (D-Tartrate) is the stabilized enzyme complex, which increases the activity of acid-β-glucosidase in cells .

Applications De Recherche Scientifique

D-Isofagomine (D-Tartrate) has been extensively studied for its potential in treating Gaucher disease, a lysosomal storage disorder caused by a deficiency in acid-β-glucosidase . It acts as a chemical chaperone, increasing the amount of correctly folded enzyme and enhancing its activity. This compound has also been investigated for its potential in treating other neurodegenerative disorders, such as Parkinson’s disease, due to its ability to stabilize enzyme activity and reduce the accumulation of misfolded proteins .

Mécanisme D'action

D-Isofagomine (D-Tartrate) exerts its effects by binding to the catalytic pocket of acid-β-glucosidase, acting as a competitive inhibitor . This binding stabilizes the enzyme, promoting its correct folding and increasing its activity. The molecular targets involved include the enzyme itself and the pathways related to lysosomal function and protein degradation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Miglustat: Another compound used in the treatment of Gaucher disease, but with a different mechanism of action.

Eliglustat: A substrate reduction therapy for Gaucher disease that inhibits glucosylceramide synthase.

Uniqueness

D-Isofagomine (D-Tartrate) is unique in its ability to act as a pharmacological chaperone, specifically binding to and stabilizing acid-β-glucosidase. This property makes it particularly effective in increasing enzyme activity and reducing the accumulation of misfolded proteins, which is not a feature of other similar compounds .

Propriétés

Formule moléculaire |

C10H19NO9 |

|---|---|

Poids moléculaire |

297.26 g/mol |

Nom IUPAC |

2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |

Clé InChI |

ULBPPCHRAVUQMC-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)

![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)

![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)

![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)

![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)